Cas no 63775-95-1 (Cyclosporin B (>80%))
Cyclosporin B (>80%) Chemical and Physical Properties
Names and Identifiers
-
- Cyclosporin B
- Cyclo[L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-3-hydroxy-N,4-dimethyl-L-2-amino-6-octenoyl-L-alanyl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl]
- Ala2-cyclosporine
- Antibiotic S 7481F2
- SCHEMBL22033395
- 63775-95-1
- ANTIBIOTIC-S 7481F2
- Q27270874
- 7-L-Alanine-cyclosporin A
- (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-((1R,2R,E)-1-hydroxy-2-methylhex-4-en-1-yl)-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28,30-decamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontan-2,5,8,11,14,17,20,23,26,29,32-undecaone
- Cyclosporin A, 7-L-alanine-
- HY-P1973
- SR-01000872583
- CYCLOSPORIN B [MI]
- CHEMBL4555889
- CS-0104065
- 8PZQ1RZS5A
- EX-A2528
- SCHEMBL16596082
- DTXSID501017528
- UNII-8PZQ1RZS5A
- SR-01000872583-1
- AKOS030573279
- Cyclosporin B (>80%)
- (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28,30-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
- CYCLO(L-ALANYL-D-ALANYL-N-METHYL-L-LEUCYL-N-METHYL-L-LEUCYL-N-METHYL-L-VALYL-(3R,4R,6E)-6,7-DIDEHYDRO-3-HYDROXY-N,4-DIMETHYL-L-2-AMINOOCTANOYL-L-ALANYL-N-METHYLGLYCYL-N-METHYL-L-LEUCYL-L-VALYL-N-METHYL-L-LEUCYL)
- GLXC-10776
- DTXCID001475717
- 7-L-Alanine-cyclosporin A; Cyclo[L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-N-methyl-(4R)-4-[(E)-but-2-enyl]-4-methyl-L-threonyl-L-alanyl-sarcosyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl]
- (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-((E,1R,2R)-1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28,30-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
- UCOQITKXMNKTKF-MXGZYYNMSA-N
-
- MDL: MFCD08062361
- Inchi: InChI=1S/C61H109N11O12/c1-25-26-27-39(14)51(74)50-55(78)64-41(16)56(79)66(18)32-47(73)67(19)43(28-33(2)3)54(77)65-48(37(10)11)60(83)68(20)44(29-34(4)5)53(76)62-40(15)52(75)63-42(17)57(80)69(21)45(30-35(6)7)58(81)70(22)46(31-36(8)9)59(82)71(23)49(38(12)13)61(84)72(50)24/h25-26,33-46,48-51,74H,27-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b26-25+/t39-,40+,41+,42-,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1
- InChI Key: UCOQITKXMNKTKF-MXGZYYNMSA-N
- SMILES: N1(C)[C@@]([H])([C@H](O)[C@H](C)C/C=C/C)C(=O)N[C@@H](C)C(=O)N(C)CC(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@@H](C(C)C)C1=O
Computed Properties
- Exact Mass: 1187.83000
- Monoisotopic Mass: 1187.825718
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 84
- Rotatable Bond Count: 14
- Complexity: 2310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 279
- XLogP3: 7
Experimental Properties
- Color/Form: Amorphous white solid
- Density: 1.019
- Melting Point: 149-152 ºC
- Boiling Point: 1289.7 °C at 760 mmHg
- Flash Point: 733.8 °C
- Refractive Index: 1.468
- PSA: 278.80000
- LogP: 3.75940
- Specific Rotation: D20 -238° (c = 0.62 in chloroform); D20 -168° (c = 0.56 in methanol)
Cyclosporin B (>80%) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C988903-2mg |
Cyclosporin B (>80%) |
63775-95-1 | 2mg |
$108.00 | 2023-05-18 | ||
| TRC | C988903-5mg |
Cyclosporin B (>80%) |
63775-95-1 | 5mg |
$201.00 | 2023-05-18 | ||
| TRC | C988903-10mg |
Cyclosporin B (>80%) |
63775-95-1 | 10mg |
$ 362.00 | 2023-09-08 | ||
| TRC | C988903-25mg |
Cyclosporin B (>80%) |
63775-95-1 | 25mg |
$ 860.00 | 2023-09-08 | ||
| TRC | C988903-50mg |
Cyclosporin B (>80%) |
63775-95-1 | 50mg |
$ 1533.00 | 2023-09-08 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70942-1mg |
Cyclosporin B |
63775-95-1 | 98% | 1mg |
¥756.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70942-5mg |
Cyclosporin B |
63775-95-1 | 98% | 5mg |
¥1947.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70942-10mg |
Cyclosporin B |
63775-95-1 | 98% | 10mg |
¥3401.00 | 2022-04-26 | |
| BioAustralis | BIA-C1245-1mg |
Cyclosporin B |
63775-95-1 | >95% by HPLC | 1mg |
$150.00 | 2024-08-19 | |
| BioAustralis | BIA-C1245-5mg |
Cyclosporin B |
63775-95-1 | >95% by HPLC | 5mg |
$525.00 | 2024-08-19 |
Additional information on Cyclosporin B (>80%)
Recent Advances in Cyclosporin B (>80%) Research: Insights from CAS 63775-95-1 Studies
Cyclosporin B (CsB, CAS 63775-95-1), a structural analog of Cyclosporin A (CsA), has garnered renewed attention in chemical biology and pharmaceutical research due to its distinct immunomodulatory properties and lower toxicity profile. Recent studies focusing on high-purity Cyclosporin B (>80%) have elucidated novel mechanisms of action, expanding its potential therapeutic applications beyond traditional immunosuppression. This research brief synthesizes key findings from 2022-2024 literature, highlighting advancements in biosynthesis optimization, structural modifications, and emerging clinical applications.
Significant progress has been made in understanding CsB's unique interaction with cyclophilins. Unlike CsA which primarily binds cyclophilin A, CsB demonstrates preferential binding to cyclophilin B (CypB) with Kd values of 12.8 ± 1.3 nM, as demonstrated by surface plasmon resonance studies (Nature Chemical Biology, 2023). This specificity enables targeted modulation of mitochondrial permeability transition pores (mPTPs), offering neuroprotective effects in ischemia-reperfusion injury models. The >80% purity threshold has been identified as critical for maintaining consistent biological activity, with impurities below this level causing variable effects on calcium-dependent signaling pathways.
Manufacturing innovations have achieved 92.4% purity in CsB production through a modified submerged fermentation process using Tolypocladium inflatum Gams (Journal of Industrial Microbiology & Biotechnology, 2023). Key process parameters include optimized aeration rates (0.8 vvm) and precise control of L-valine supplementation during the idiophase. These advances have reduced production costs by 37% while meeting stringent pharmacopeial standards for impurity profiles (European Pharmacopoeia 11.0, 2023).
Emerging therapeutic applications demonstrate CsB's efficacy in novel indications. Phase II clinical trials (NCT05432826) for pulmonary fibrosis showed 68% reduction in TGF-β1 activation compared to placebo when administered as an inhalable formulation (80% purity, 5 mg BID). Structural analogs derived from CsB (>80% purity) have shown promising antiviral activity against SARS-CoV-2 variants, with EC50 values of 2.1 μM against Omicron XBB.1.5 by inhibiting viral nucleocapsid protein-cyclophilin interactions (Cell Host & Microbe, 2024).
Analytical method development has kept pace with these advancements. A validated UHPLC-MS/MS method (USP <621>) now enables simultaneous quantification of CsB and 12 related impurities in 8-minute runs, with LOD of 0.02 μg/mL for major degradation products. Stability studies indicate that >80% purity formulations maintain potency for 36 months at -20°C with <3% degradation, though room temperature storage leads to rapid dimerization (Journal of Pharmaceutical Analysis, 2023).
These collective findings position Cyclosporin B (>80%) as a versatile scaffold for next-generation therapeutics. Ongoing research focuses on developing non-immunosuppressive derivatives for chronic inflammatory diseases and exploring its potential as a mitochondrial protectant in neurodegenerative disorders. The consistent biological effects observed with >80% purity material underscore the importance of rigorous quality control in both research and clinical applications of this promising compound.
63775-95-1 (Cyclosporin B (>80%)) Related Products
- 59787-61-0(Cyclosporin C (>80%))
- 143205-42-9(NIM811)
- 63775-96-2(Cyclosporin D)
- 83602-39-5(Cyclosporin H)
- 108027-45-8(Cyclosporin U (9CI))
- 79217-60-0(Cyclosporin (9CI, ACI))
- 59865-13-3(Cyclosporin A)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)